molecular formula C10H21NO2 B584668 Ethyl 2-amino-2-ethylhexanoate CAS No. 152802-65-8

Ethyl 2-amino-2-ethylhexanoate

Cat. No.: B584668
CAS No.: 152802-65-8
M. Wt: 187.283
InChI Key: PUFPKUWTAGCFPT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-ethylhexanoate is an organic compound with the chemical formula C10H21NO2. It is a colorless or pale yellow liquid at room temperature and has a distinctive odor. This compound is known for its solubility in organic solvents such as ethanol and chloroform, while being insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-ethylhexanoate can be synthesized through the reaction of cyclohexane-1,6-dione with diethylaminoethanol under acidic conditions . The reaction typically involves heating the reactants in the presence of a suitable acid catalyst to facilitate the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Ethyl 2-amino-2-ethylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-amino-2-ethylhexanoate can be compared with other similar compounds such as:

  • Ethyl 2-amino-2-methylpropanoate
  • Ethyl 2-amino-2-phenylacetate
  • Ethyl 2-amino-2-butanoate

Uniqueness: this compound is unique due to its specific structural features, such as the ethyl group attached to the amino carbon, which influences its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-amino-2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPKUWTAGCFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655113
Record name Ethyl 2-ethylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152802-65-8
Record name Ethyl 2-ethylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152802-65-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of the product from step (c) (1mole) in 1N aqu. HCl (1.2 moles) was stirred for 10 minutes at room temperature, then washed with toluene. The pH of the remaining aqueous phase was adjusted to 7 using 12.5% w/v sodium hydroxide, then cooled to 10° C., further basified to pH 12 and extracted with toluene. The extracts were combined, washed with brine, dried and evaporated in vacuo. The residue was distilled to give the desired product as an oil (70-80% yield).
Name
product
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of the product from step (c) (1 mole) in 1N aqu. HCl (1.2 moles) was stirred for 10 minutes at room temperature, then washed with toluene. The pH of the remaining aqueous phase was adjusted to 7 using 12.5% w/v sodium hydroxide, then cooled to 10° C., further basified to pH 12 and extracted with toluene. The extracts were combined, washed with brine, dried and evaporated in vacuo. The residue was distilled to give the desired product as an oil (70-80% yield).
Name
product
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Yield
70%

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